4-Methylbenzo[d]thiazol-6-ol
Overview
Description
4-Methylbenzo[d]thiazol-6-ol is a chemical compound with the CAS Number: 1190317-27-1 . It has a molecular weight of 165.22 and its molecular formula is C8H7NOS . It is a light-yellow to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a light-yellow to yellow solid . It has a molecular weight of 165.22 and its molecular formula is C8H7NOS .Scientific Research Applications
Crystallographic and Computational Analysis
- Methyl 4-hydroxybenzoate , a structurally similar compound, has been studied for its antimicrobial properties and is used in cosmetics, drugs, and as a food preservative. Single crystal X-ray structure analysis and Hirshfeld surface analysis, alongside computational calculations, have elucidated its intermolecular interactions, crystal packing, and the molecular basis for its pharmaceutical activity (Sharfalddin et al., 2020).
Pharmaceutical and Anticancer Activities
- Thiazolo and Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. For example, certain compounds have shown higher anti-inflammatory activity compared to reference drugs, and benzothiazole derivatives have been investigated for their selective antitumor properties against human cancer cell lines (Tozkoparan et al., 2001); (Kashiyama et al., 1999).
Corrosion Inhibition
- Studies have also explored 2-Amino-4-methyl-thiazole for its application as a corrosion inhibitor for mild steel in acidic solutions, demonstrating its potential in materials science and engineering (Yüce et al., 2014).
Catalysis and CO2 Fixation
- Thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source, highlighting the role of thiazole derivatives in sustainable chemistry and catalysis (Das et al., 2016).
DNA Binding and Anticancer Activity
- Research on mixed-ligand copper(II)-sulfonamide complexes featuring benzothiazole derivatives has shown significant DNA binding, cleavage, and anticancer activity, suggesting their utility in developing novel chemotherapeutic agents (González-Álvarez et al., 2013).
Synthesis and Structural Characterization
- The synthesis and structural characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been reported, with studies on their nonlinear optical properties and molecular interactions, contributing to the development of materials with potential technological applications (Haroon et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-methylbenzo[d]thiazol-6-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility in water, alcohol, and ether may influence its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
4-Methylbenzo[d]thiazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory responses, potentially modulating their activity to reduce inflammation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, potentially altering the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including cellular damage and adverse metabolic changes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses, modulating their activity to reduce the production of reactive oxygen species . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it needs to reach target sites within the cell to modulate enzyme activity and gene expression .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments within the cell, such as the mitochondria and the nucleus, where it can interact with target biomolecules . This localization is often mediated by targeting signals and post-translational modifications that guide the compound to its site of action .
Properties
IUPAC Name |
4-methyl-1,3-benzothiazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-6(10)3-7-8(5)9-4-11-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSJSFRCUYLOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696666 | |
Record name | 4-Methyl-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-27-1 | |
Record name | 4-Methyl-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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